3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one
Description
Chemical Structure and Properties 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one (CAS: 853356-25-9) is a benzothiophenone derivative featuring a nitrofuran moiety linked via a methylene group to the benzo[b]thiophen-2(3H)-one core. Its molecular formula is C₁₃H₇NO₄S, with a molecular weight of 273.26 g/mol .
Properties
Molecular Formula |
C13H7NO4S |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
(3Z)-3-[(5-nitrofuran-2-yl)methylidene]-1-benzothiophen-2-one |
InChI |
InChI=1S/C13H7NO4S/c15-13-10(9-3-1-2-4-11(9)19-13)7-8-5-6-12(18-8)14(16)17/h1-7H/b10-7- |
InChI Key |
MTZOAFSRTLAIPJ-YFHOEESVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with benzo[b]thiophene-2(3H)-one. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzo[b]thiophenone ring undergoes nitration and bromination at specific positions dictated by electron-withdrawing effects from the nitro group and steric factors.
| Reaction Type | Conditions | Positional Selectivity | Products | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-4 and C-6 | 4-Nitro and 6-nitro isomers | |
| Bromination | Br₂/FeBr₃, CHCl₃, 25°C | C-6 | 6-Bromo derivative |
The 5-nitrofuran moiety strongly deactivates the thiophenone ring, favoring substitution at meta (C-6) and para (C-4) positions relative to the carbonyl group .
Reduction of the Nitro Group
The nitro group on the furan ring undergoes catalytic hydrogenation to an amine, altering electronic properties and biological activity .
Reaction Pathway :
This reduction enhances electron density in the furan ring, potentially enabling subsequent diazotization or cross-coupling reactions.
Hydrolysis of the Methylene Bridge
The methylene bridge is susceptible to acid- or base-mediated hydrolysis , cleaving the compound into its precursors:
-
Acidic Hydrolysis (HCl/H₂O, reflux): Regenerates 5-nitrofuran-2-carbaldehyde and benzo[b]thiophen-2(3H)-one.
-
Basic Hydrolysis (NaOH/EtOH, 60°C): Forms sodium salts of the carboxylic acid derivatives .
Ring-Opening and Rearrangement Reactions
Treatment with O-mesitylenesulfonylhydroxylamine (MSH) induces S-amination , leading to ring expansion into 1,2-benzisothiazoles or tetrahydro-1,2-benzothiazepin-5-ones .
Example Reaction :
-
Reagents : MSH, DCM, 0°C → RT
-
Product : 3-Isopropenyl-1,2-benzisothiazole (via sulfimide intermediate)
Addition Reactions at the Methylene Bridge
The conjugated double bond participates in Michael additions with nucleophiles (e.g., thiols, amines):
-
Thiol Addition : 3-Mercaptopropionic acid reacts to form thioether adducts, enabling cyclization into thiazinane derivatives .
-
Amine Addition : Hydrazines form hydrazone derivatives, as seen in N-acylhydrazone syntheses .
Oxidation Reactions
The thiophenone ring undergoes oxidation under strong oxidizing conditions:
-
Reagents : KMnO₄, H₂O, 80°C
-
Product : Benzo[b]thiophene-2,3-dione (quinone structure)
-
Mechanism : Oxidation of the thiophenone carbonyl to a diketone .
Comparative Reactivity Table
| Functional Group | Reaction Type | Key Reagents/Conditions | Products/Applications |
|---|---|---|---|
| Nitrofuran (NO₂) | Reduction | H₂/Pd-C | Aminofuran (pharmacophore modification) |
| Methylene bridge (CH=) | Hydrolysis | HCl/H₂O or NaOH/EtOH | Precursor recovery |
| Thiophenone ring | Electrophilic substitution | HNO₃/H₂SO₄ or Br₂/FeBr₃ | Nitro/bromo derivatives (SAR studies) |
| Thiophenone carbonyl | Oxidation | KMnO₄ | Quinone derivatives (redox-active) |
Scientific Research Applications
3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Its interactions with biological macromolecules are of interest for drug development and biochemical research.
Mechanism of Action
The mechanism of action of 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one involves its interaction with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The benzo[b]thiophene core may also interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of benzothiophenone derivatives with varying substituents. Key structural analogues include:
Key Observations:
Substituent Effects on Reactivity and Stability The nitrofuran group in the target compound is strongly electron-withdrawing, which may enhance electrophilic character compared to electron-donating groups (e.g., dodecyl chains in ). Hydrophobic substituents (e.g., dodecyl chains in ) increase lipophilicity, which could improve membrane permeability but reduce solubility.
Tautomerism and Conjugation Benzothiophenone derivatives often exhibit tautomerism. For example, thieno[3,2-b]thiophen-2(3H)-ones exist as tautomers influenced by substituents. Electron-donating groups (e.g., phenyl in ) stabilize conjugated forms, while electron-withdrawing groups (e.g., nitro) may favor non-conjugated tautomers .
Biological Activity
- SBI-3405 () demonstrates SHP2 phosphatase inhibition , highlighting the role of the tetrazole group in targeting oncogenic pathways.
- The nitrofuran moiety in the target compound may confer antimicrobial properties, though this is speculative without direct evidence.
Physicochemical Properties
Biological Activity
3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one, a compound characterized by its unique structure combining a nitrofuran moiety and a benzo[b]thiophene framework, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one is , with a molecular weight of 273.26 g/mol. The compound features a nitrofuran group, which is known for its biological activity, particularly against various pathogens.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one against a range of bacteria and fungi.
Table 1: Antimicrobial Activity Data
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been examined. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Inhibition of Cytokine Production
In a controlled experiment, the compound reduced TNF-α levels by approximately 60% at a concentration of 10 µM, showcasing its potential as an anti-inflammatory agent .
Anticancer Activity
Research into the anticancer properties of 3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one indicates that it may inhibit tubulin polymerization, leading to mitotic arrest in cancer cells.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
The compound's mechanism involves binding to the tubulin domain, disrupting normal cell division processes and leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The presence of the nitrofuran group is crucial for the biological activity of this compound. Modifications to this moiety or the benzo[b]thiophene structure can significantly influence its efficacy against various pathogens and cancer cell lines.
Key Findings in SAR Studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
